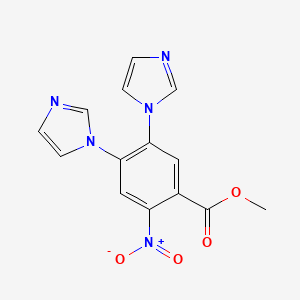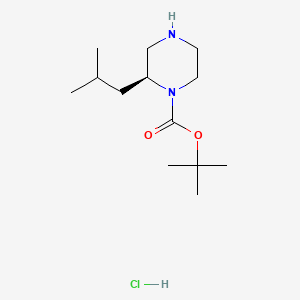
5-benzyloxy-N-methyl-2-nitroaniline
Descripción general
Descripción
5-Benzyloxy-N-methyl-2-nitroaniline is a chemical compound with the CAS Number: 496837-94-6. It has a linear formula of C14H14N2O3 . The compound has a molecular weight of 258.28 .
Molecular Structure Analysis
The InChI Code for 5-benzyloxy-N-methyl-2-nitroaniline is 1S/C14H14N2O3/c1-15-13-9-12(7-8-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-benzyloxy-N-methyl-2-nitroaniline include a molecular weight of 258.28 and a linear formula of C14H14N2O3 .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
5-benzyloxy-N-methyl-2-nitroaniline has been investigated for its role in organic synthesis, demonstrating versatility in chemical reactions. For instance, the compound serves as an intermediate in the synthesis of aliphatic compounds with 1,5-syn-related methyl groups, showcasing 1,5-stereocontrol in reactions mediated by bismuth species (Donnelly, Thomas, & Fielding, 2004). Moreover, it's a key precursor in the preparation of benzimidazoles containing piperazine or morpholine skeletons, offering potential as glucosidase inhibitors with antioxidant activity (Özil, Parlak, & Baltaş, 2018).
Material Science and Nonlinear Optical Materials
The compound's derivatives have been explored for their applications in material science, particularly in the development of organic nonlinear optical materials. N-benzyl-2-methyl-4-nitroaniline (BNA), synthesized from a related chemical process, showed significant potential in single crystal growth for nonlinear optical applications, indicating superior second harmonic generation (SHG) efficiency (Kalaivanan & Srinivasan, 2017).
Analytical and Spectroscopic Studies
Analytical and spectroscopic studies have utilized derivatives of 5-benzyloxy-N-methyl-2-nitroaniline for understanding charge transfer interactions and structural analysis. For example, spectroscopic analysis and density functional theoretical approaches have been applied to study the intra-molecular charge transfer in similar compounds, revealing insights into their molecular geometry, electronic structure, and potential biological activity (Dhas, Joe, Roy, & Balachandran, 2015).
Environmental and Biological Applications
In environmental and biological contexts, the aerobic degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. illustrates the potential of microorganisms to break down nitroaniline compounds, including derivatives of 5-benzyloxy-N-methyl-2-nitroaniline, into less harmful substances (Khan, Vyas, Pal, & Cameotra, 2013).
Propiedades
IUPAC Name |
N-methyl-2-nitro-5-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-15-13-9-12(7-8-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECXJADMKJXBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737845 | |
| Record name | 5-(Benzyloxy)-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyloxy-N-methyl-2-nitroaniline | |
CAS RN |
496837-94-6 | |
| Record name | 5-(Benzyloxy)-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

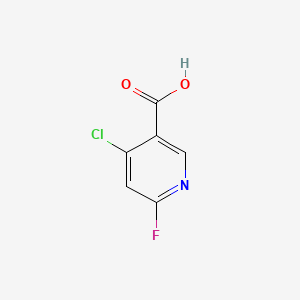
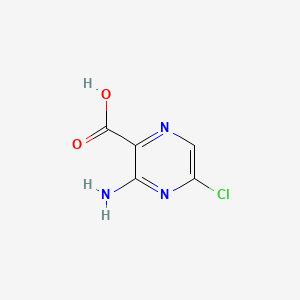
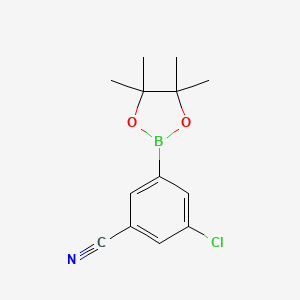
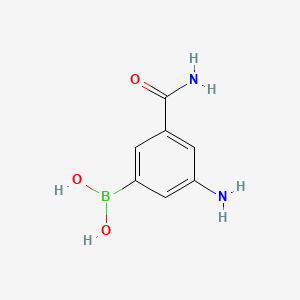
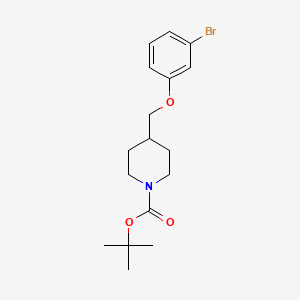
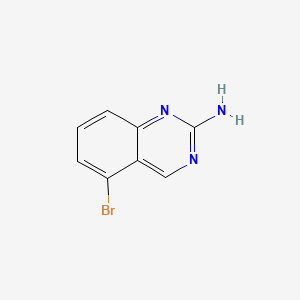
![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)
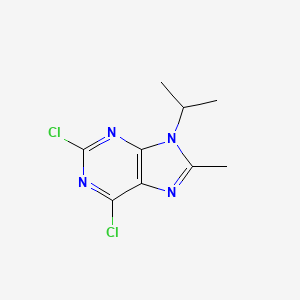
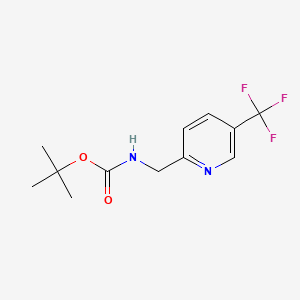
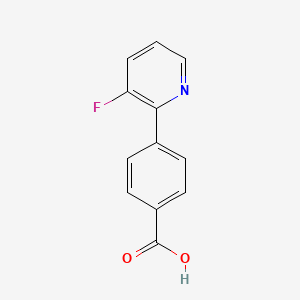
![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)
